molecular formula C17H23N5O3S B2529114 4-({5H,6H,7H-cyclopenta[c]pyridazin-3-yloxy}methyl)-1-[(1-methyl-1H-imidazol-2-yl)sulfonyl]piperidine CAS No. 2320504-87-6

4-({5H,6H,7H-cyclopenta[c]pyridazin-3-yloxy}methyl)-1-[(1-methyl-1H-imidazol-2-yl)sulfonyl]piperidine

Cat. No.: B2529114
CAS No.: 2320504-87-6
M. Wt: 377.46
InChI Key: QRTAQEPZQGREJE-UHFFFAOYSA-N
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Description

4-({5H,6H,7H-cyclopenta[c]pyridazin-3-yloxy}methyl)-1-[(1-methyl-1H-imidazol-2-yl)sulfonyl]piperidine is a complex organic compound that features a unique combination of a cyclopenta[c]pyridazine ring, an imidazole ring, and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({5H,6H,7H-cyclopenta[c]pyridazin-3-yloxy}methyl)-1-[(1-methyl-1H-imidazol-2-yl)sulfonyl]piperidine likely involves multiple steps, including the formation of the cyclopenta[c]pyridazine ring, the attachment of the imidazole ring, and the incorporation of the piperidine ring. Each step would require specific reagents, catalysts, and reaction conditions to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound would necessitate optimization of the synthetic route to minimize costs and maximize efficiency. This could involve the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine ring or the imidazole ring.

    Reduction: Reduction reactions could target the cyclopenta[c]pyridazine ring or other functional groups.

    Substitution: Substitution reactions might occur at various positions on the rings, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while substitution could introduce new functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.

Biology

In biological research, it might be investigated for its potential as a bioactive molecule, possibly interacting with specific proteins or enzymes.

Medicine

In medicinal chemistry, the compound could be explored for its potential therapeutic effects, such as anti-inflammatory, antimicrobial, or anticancer properties.

Industry

In industry, it might find applications in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 4-({5H,6H,7H-cyclopenta[c]pyridazin-3-yloxy}methyl)-1-[(1-methyl-1H-imidazol-2-yl)sulfonyl]piperidine would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate these mechanisms.

Comparison with Similar Compounds

Similar Compounds

    Cyclopenta[c]pyridazine Derivatives: Compounds with similar ring structures but different functional groups.

    Imidazole Derivatives: Compounds featuring the imidazole ring with various substitutions.

    Piperidine Derivatives: Compounds containing the piperidine ring with different substituents.

Uniqueness

The uniqueness of 4-({5H,6H,7H-cyclopenta[c]pyridazin-3-yloxy}methyl)-1-[(1-methyl-1H-imidazol-2-yl)sulfonyl]piperidine lies in its combination of three distinct ring systems and the specific functional groups attached to them. This unique structure may confer specific properties and reactivity that distinguish it from other similar compounds.

Properties

IUPAC Name

3-[[1-(1-methylimidazol-2-yl)sulfonylpiperidin-4-yl]methoxy]-6,7-dihydro-5H-cyclopenta[c]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N5O3S/c1-21-10-7-18-17(21)26(23,24)22-8-5-13(6-9-22)12-25-16-11-14-3-2-4-15(14)19-20-16/h7,10-11,13H,2-6,8-9,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRTAQEPZQGREJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1S(=O)(=O)N2CCC(CC2)COC3=NN=C4CCCC4=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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